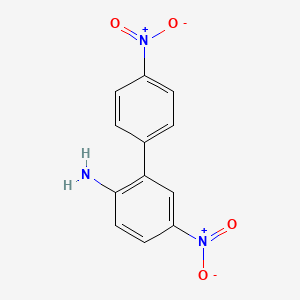
4',5-Dinitrobiphenyl-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5-Dinitrobiphenyl-2-amine is a biphenyl derivative characterized by the presence of two nitro groups and an amine groupThe dihedral angle between the benzene rings in this compound is approximately 52.84°, which influences its chemical behavior and interactions .
Preparation Methods
The synthesis of 4’,5-Dinitrobiphenyl-2-amine typically involves the nitration of biphenyl derivatives followed by amination. One common method includes the nitration of biphenyl to introduce nitro groups at specific positions, followed by the reduction of these nitro groups to amines under controlled conditions. Industrial production methods often employ catalytic hydrogenation or metal-hydride reduction to achieve the desired amine product .
Chemical Reactions Analysis
4’,5-Dinitrobiphenyl-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amines using reagents like hydrogen gas over a metal catalyst or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., platinum, palladium), and lithium aluminum hydride. .
Scientific Research Applications
4’,5-Dinitrobiphenyl-2-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4’,5-Dinitrobiphenyl-2-amine involves its interaction with molecular targets, primarily through its nitro and amine groups. These functional groups allow the compound to participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but its ability to form hydrogen bonds and interact with nucleophiles is well-documented .
Comparison with Similar Compounds
4’,5-Dinitrobiphenyl-2-amine can be compared with other biphenyl derivatives such as 4,4’-dinitro-[1,1’-biphenyl]-2-amine and 4,4’-dinitrobiphenyl. These compounds share similar structural features but differ in the positioning of nitro and amine groups, which affects their chemical behavior and applications.
Properties
CAS No. |
60366-47-4 |
|---|---|
Molecular Formula |
C12H9N3O4 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
4-nitro-2-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C12H9N3O4/c13-12-6-5-10(15(18)19)7-11(12)8-1-3-9(4-2-8)14(16)17/h1-7H,13H2 |
InChI Key |
GQBSZHPWANIVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















